

The Discovery and Significance of 2-Aminopimelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B556008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-aminoheptanedioic acid), a non-proteinogenic α -amino acid, holds a significant position in biochemical research, primarily due to its pivotal role as an intermediate and modulator in critical metabolic pathways. While the precise initial discovery and isolation of **2-aminopimelic acid** are not prominently documented in readily available literature, its synthesis and biological importance have been subjects of extensive study. This technical guide provides a comprehensive overview of **2-aminopimelic acid**, focusing on its synthesis, its well-established role as an inhibitor of diaminopimelic acid (DAP) biosynthesis in bacteria, and its recently discovered function as an auxin mimic in plants. Detailed experimental protocols for its chemical synthesis and relevant quantitative data are presented to facilitate further research and application in drug development and agricultural science.

Introduction

2-Aminopimelic acid is a dicarboxylic amino acid with the chemical formula $C_7H_{13}NO_4$. Its structure, featuring a seven-carbon chain with an amino group at the α -position, allows for diverse chemical reactivity and biological activity. Although its natural occurrence has been reported in plants such as *Indigofera hirsuta*, *Indigofera schimperi*, and *Asplenium wilfordii*, the primary focus of scientific inquiry has been on its synthesis and its interactions with bacterial and plant metabolic pathways.

This guide will delve into the core aspects of **2-aminopimelic acid**, providing researchers and drug development professionals with a detailed understanding of its synthesis, biological functions, and the experimental methodologies to study it.

Physicochemical Properties

A summary of the key physicochemical properties of **2-aminopimelic acid** is provided in the table below.

Property	Value
Molecular Formula	C ₇ H ₁₃ NO ₄
Molecular Weight	175.18 g/mol
IUPAC Name	2-Aminoheptanedioic acid
CAS Number	627-76-9 (DL-form)
Appearance	White crystalline solid
Solubility	Soluble in water

Chemical Synthesis of 2-Aminopimelic Acid

The synthesis of **2-aminopimelic acid** can be achieved through classical methods of α -amino acid synthesis, such as the Strecker synthesis and the amidomalonate synthesis. These methods provide a reliable means of obtaining the compound for research purposes.

Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α -amino nitrile from an aldehyde, followed by hydrolysis to yield the α -amino acid.

Step 1: Formation of α -Aminonitrile

- Reaction Setup: In a well-ventilated fume hood, combine one equivalent of 5-formylpentanoic acid (the aldehyde precursor) with a solution of ammonium chloride (NH₄Cl) in aqueous ammonia.

- Addition of Cyanide: To this mixture, add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) dropwise while maintaining the temperature at 0-10 °C with an ice bath.
- Reaction: Stir the mixture at room temperature for several hours to allow for the formation of the α -aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).


Step 2: Hydrolysis of α -Aminonitrile

- Acid Hydrolysis: To the α -aminonitrile solution, add a strong acid such as hydrochloric acid (HCl) and heat the mixture under reflux for several hours.
- Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude amino acid is then purified by recrystallization or ion-exchange chromatography.

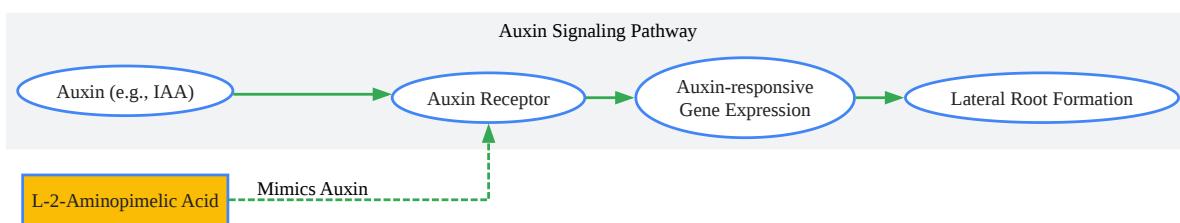
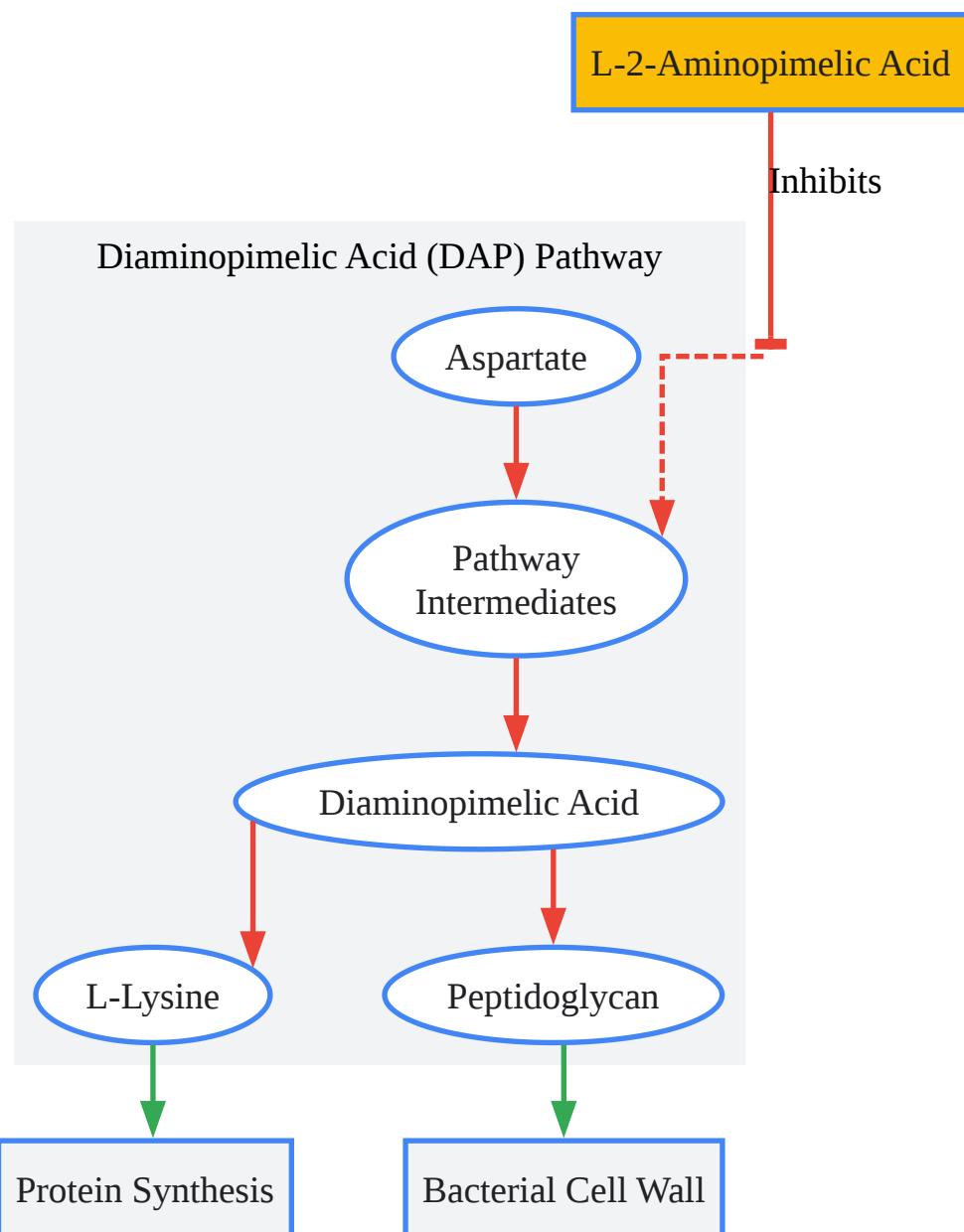
Experimental Protocol: Amidomalonate Synthesis

The amidomalonate synthesis is a versatile method that utilizes diethyl acetamidomalonate as a key reagent.

- Deprotonation: Dissolve diethyl acetamidomalonate in a suitable solvent like ethanol. Add one equivalent of a strong base, such as sodium ethoxide (NaOEt), to form the enolate.
- Alkylation: To the enolate solution, add one equivalent of a suitable alkylating agent. For the synthesis of **2-aminopimelic acid**, an appropriate ω -halo-pentanoic acid ester (e.g., ethyl 5-bromopentanoate) would be used. Allow the reaction to proceed at room temperature or with gentle heating.
- Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., aqueous HCl). This step removes the acetyl and ester protecting groups and the malonic ester group, yielding **2-aminopimelic acid**.
- Purification: The final product is purified by recrystallization or ion-exchange chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow of the Strecker synthesis for **2-aminopimelic acid**.



Biological Significance and Signaling Pathways

2-Aminopimelic acid is a molecule of significant interest due to its involvement in key biological pathways, particularly in bacteria and plants.

Inhibition of Diaminopimelic Acid (DAP) Biosynthesis

In many bacteria, the diaminopimelic acid (DAP) pathway is essential for the biosynthesis of L-lysine, an essential amino acid, and for the construction of the peptidoglycan cell wall. **L-2-Aminopimelic acid** acts as an analog of an intermediate in this pathway and has been shown to be a substrate for certain enzymes, leading to the inhibition of DAP biosynthesis.^[1] This makes the DAP pathway an attractive target for the development of novel antibacterial agents.

The inhibition of the DAP pathway by **L-2-aminopimelic acid** disrupts the synthesis of essential cellular components, ultimately leading to bacterial cell death. Peptides containing **L-2-aminopimelic acid** have been synthesized and shown to have antibacterial activity, as they can be transported into bacterial cells where the amino acid is released to exert its inhibitory effect.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Significance of 2-Aminopimelic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556008#discovery-of-2-aminopimelic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com